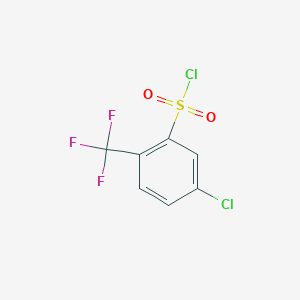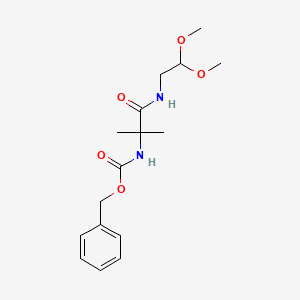![molecular formula C10H14ClNO2S B1381029 5-[(Pyrrolidin-1-yl)methyl]thiophene-2-carboxylic acid hydrochloride CAS No. 1431966-78-7](/img/structure/B1381029.png)
5-[(Pyrrolidin-1-yl)methyl]thiophene-2-carboxylic acid hydrochloride
Descripción general
Descripción
This compound is a salt with the IUPAC name 5-(pyrrolidin-1-ylmethyl)thiophene-2-carboxylic acid hydrochloride . It has a molecular weight of 247.75 .
Molecular Structure Analysis
The compound contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the three-dimensional coverage of the molecule .Aplicaciones Científicas De Investigación
Antimicrobial Activity : A study by Nural et al. (2018) synthesized derivatives of pyrrolidine-2-carboxylate and found them to have significant antibacterial activity against various strains including M. tuberculosis H37Rv. This suggests potential use in developing antimycobacterial agents.
Antioxidant Activity : Tumosienė et al. (2019) synthesized 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and assessed their antioxidant properties. Some compounds exhibited higher antioxidant activity than ascorbic acid, indicating their potential as potent antioxidants.
Molecular Structure and Computational Study : In a study by Shen et al. (2012), new pyrazole derivatives related to pyrrolidine-3-carboxylic acid methyl ester were synthesized and characterized, with a focus on molecular structure and computational analysis. This research contributes to understanding the properties of such compounds.
Histone Deacetylase (HDAC) Inhibition : Price et al. (2007) investigated thienyl-based hydroxamic acids, identifying compounds with modest HDAC inhibitory activity. This research, detailed in Price et al. (2007), indicates potential applications in cancer therapy.
Characterization of Novel Compounds : Mogulaiah et al. (2018) synthesized novel pyrrolidine-1-carboxylic acid derivatives, as reported in Mogulaiah et al. (2018). Their characterization provides foundational knowledge for further applications.
Mass Spectrometry Analysis : Klyba et al. (2019) performed a mass spectrometry analysis of alkyl 5-amino-3-methyl-4-(1H-pyrrol-1-yl)thiophene-2-carboxylates. This study, described in Klyba et al. (2019), enhances understanding of the fragmentation and ionization behavior of these compounds.
Antibacterial Activity of Carbapenems : Research by Ohtake et al. (1997), as found in Ohtake et al. (1997), explored the synthesis and antibacterial activity of pyrrolidin-3-ylthio carbapenem derivatives, suggesting their potential in antibiotic development.
Protonation Studies : A study on the protonation of pyrrolidin-1-ylthiophenes was conducted by Noto et al. (1991), providing insights into the chemical behavior of these compounds. Details can be found in Noto et al. (1991).
Direcciones Futuras
Mecanismo De Acción
Target of Action
It is known that pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring, a key component of this compound, is known to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring .
Biochemical Pathways
Pyrrolidine derivatives are known to influence various biological pathways, depending on their specific structural modifications .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with a pyrrolidine ring have been found to exhibit various biological activities, depending on their specific structural modifications .
Action Environment
It is known that the biological profile of drug candidates can be influenced by the different stereoisomers and the spatial orientation of substituents, due to the different binding mode to enantioselective proteins .
Análisis Bioquímico
Biochemical Properties
5-[(Pyrrolidin-1-yl)methyl]thiophene-2-carboxylic acid hydrochloride plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with GATA family proteins, inhibiting their DNA-binding activity . This interaction is crucial as it can modulate gene expression and cellular functions.
Cellular Effects
The effects of this compound on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. By inhibiting GATA family proteins, it can alter the transcriptional landscape of cells, leading to changes in cell function and behavior . This compound has been observed to affect various cell types, including cancer cells, by modulating their growth and proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits the DNA-binding activity of GATA family proteins, which are transcription factors involved in regulating gene expression . This inhibition can lead to changes in gene expression patterns, affecting various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, allowing for prolonged experimental use
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects . Understanding the dosage thresholds and potential side effects is crucial for its safe application in research and potential therapeutic use.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate its metabolism and activity . These interactions can influence metabolic flux and metabolite levels, affecting the compound’s overall efficacy and safety.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation, which are critical for its biological activity and potential therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can influence its activity and function within the cell, contributing to its overall biological effects.
Propiedades
IUPAC Name |
5-(pyrrolidin-1-ylmethyl)thiophene-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S.ClH/c12-10(13)9-4-3-8(14-9)7-11-5-1-2-6-11;/h3-4H,1-2,5-7H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUZLVOUPZFYJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(S2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1s,3r,4r)-3-[(Tert-butoxycarbonyl)amino]-4-[(methylsulfonyl)oxy]cyclohexanecarboxylic acid ethyl ester](/img/structure/B1380947.png)

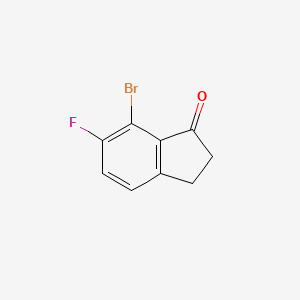

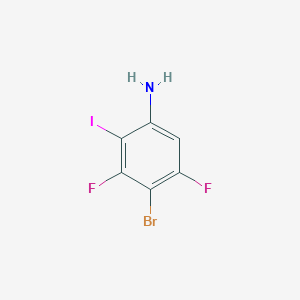

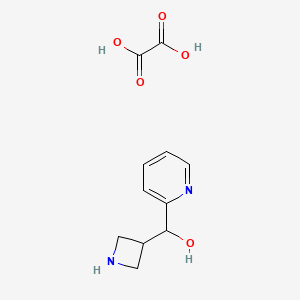
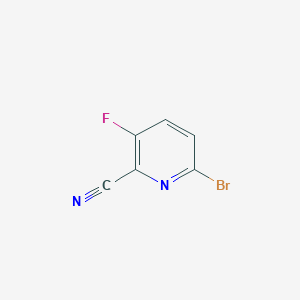
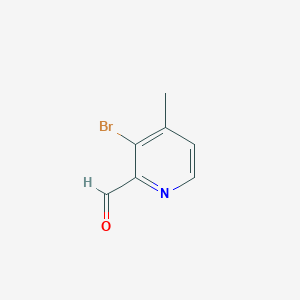
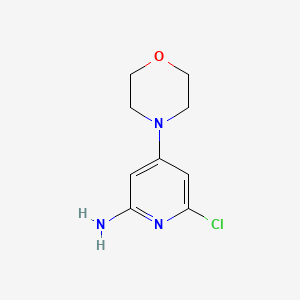
![1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbaldehyde](/img/structure/B1380966.png)
